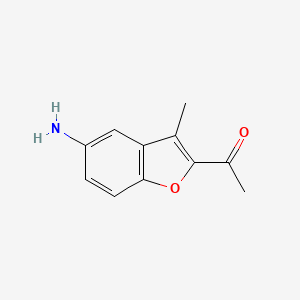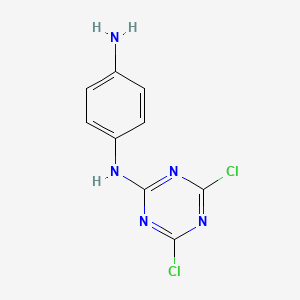![molecular formula C8H11N3 B13132580 5-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13132580.png)
5-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is a heterocyclic compound with the molecular formula C8H11N3. This compound features a fused ring system that includes both pyridine and pyrazine rings, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a catalytic method using metal-organic frameworks (MOFs) has been reported for the preparation of similar tetrahydropyrido compounds . This method involves a one-pot condensation reaction under solvent-free conditions at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production. Post-modification of metal-organic frameworks has been explored to enhance the catalytic efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to fully saturated derivatives .
Scientific Research Applications
5-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological activities are being explored, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of novel materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of 5-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
- 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine
- Pyrido[2,3-d]pyrimidine derivatives
Uniqueness: 5-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is unique due to its specific substitution pattern and fused ring system. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
5-methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C8H11N3/c1-6-8-7(2-3-9-6)10-4-5-11-8/h2-3,10-11H,4-5H2,1H3 |
InChI Key |
AJNZTLPAGLBOOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1NCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl2,5-diamino-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13132507.png)
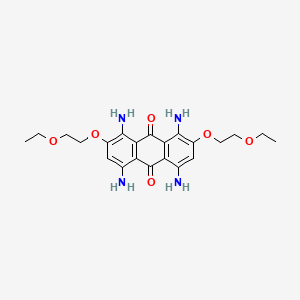


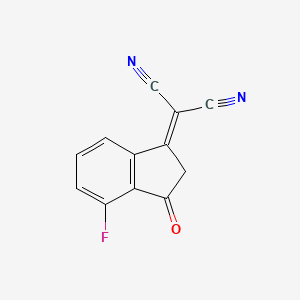
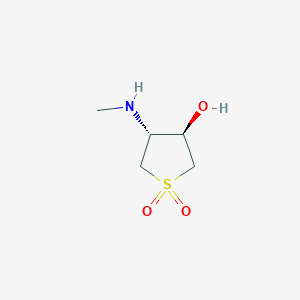

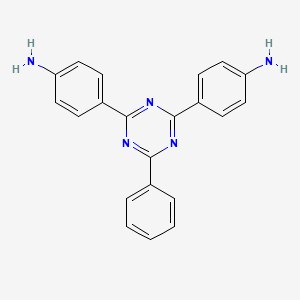
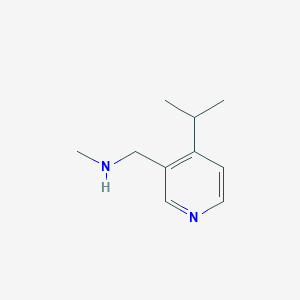
![1,1'-(4,4'-Dimethoxy-[2,2'-bipyridine]-6,6'-diyl)diethanone](/img/structure/B13132563.png)
